molecular formula C8H10N4O2 B020866 Caffeine-d9 CAS No. 72238-85-8

Caffeine-d9

Número de catálogo: B020866
Número CAS: 72238-85-8
Peso molecular: 203.25 g/mol
Clave InChI: RYYVLZVUVIJVGH-GQALSZNTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Caffeine-d9 is a deuterium-substituted isotopologue of caffeine. It shares identical chemical and structural properties with conventional caffeine, except for the substitution of some or all of its hydrogen atoms with deuterium, a naturally occurring, non-toxic, stable, heavy isotope of hydrogen. Specifically, in this compound, the nine hydrogens contained in the three methyl groups of conventional caffeine have been replaced with deuterium . This compound retains the physiological characteristics of caffeine as a central nervous system stimulant .

Mecanismo De Acción

Target of Action

Caffeine-d9, like its parent compound caffeine, primarily targets the adenosine receptors in the body . These receptors play a crucial role in various physiological processes, including sleep regulation, neurotransmission, and cardiovascular function. By antagonizing these receptors, this compound can exert its stimulatory effects .

Mode of Action

This compound interacts with its targets, the adenosine receptors, by acting as an antagonist . This blockage results in the stimulatory effects commonly associated with caffeine consumption .

Biochemical Pathways

The biochemical pathways affected by this compound are similar to those affected by caffeine. Caffeine is known to influence several pathways, including the cAMP/protein kinase A pathway and the phosphoinositide pathway . By blocking adenosine receptors, this compound can increase the levels of cyclic AMP (cAMP) in cells, leading to the activation of protein kinase A, which can then phosphorylate various target proteins, leading to changes in cell function .

Pharmacokinetics

The pharmacokinetics of this compound is somewhat different from that of regular caffeine. It has been reported that this compound exhibits a prolonged systemic and brain exposure time in rats compared to caffeine following oral administration . This suggests that the deuterium substitution in this compound may alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer duration of action .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of caffeine, given their similar modes of action. These effects include increased alertness and wakefulness, delayed onset of fatigue, and enhanced cognitive performance . It’s important to note that this compound was found to be non-genotoxic in both a bacterial reverse mutation assay and a human mammalian cell micronucleus assay at concentrations up to the ich concentration limits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the solubility and stability of this compound, potentially influencing its pharmacokinetics and pharmacodynamics . .

Análisis Bioquímico

Biochemical Properties

Caffeine-d9, like its parent compound caffeine, is believed to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with adenosine receptors, where it acts as an antagonist . The nature of these interactions is likely similar to those of caffeine, given the structural similarity between the two compounds .

Cellular Effects

The effects of this compound on cells and cellular processes are expected to be similar to those of caffeine, given their structural similarity. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of caffeine. It may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . Specific studies on the molecular mechanisms of this compound are currently lacking.

Temporal Effects in Laboratory Settings

In terms of temporal effects, this compound has been found to have a longer exposure time in the body and brain of rats compared to orally administered caffeine . This suggests that this compound may have a longer half-life and greater stability than caffeine, potentially leading to different long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its longer exposure time compared to caffeine, it is possible that lower doses of this compound may be required to achieve similar effects .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as caffeine, interacting with various enzymes and cofactors. Deuteration may alter the metabolic characteristics of the compound while maintaining its pharmacological properties .

Transport and Distribution

Given its structural similarity to caffeine, it is likely that it interacts with similar transporters and binding proteins, and has similar effects on localization or accumulation .

Métodos De Preparación

Caffeine-d9 is synthesized through a one-step, gram-scale synthesis using xanthine and deuterated methyl iodide (CD3I). The reaction proceeds at room temperature using dimsyl sodium as a base and tetrahydrofuran as a solvent. Conducting the reaction on a 1-gram scale yields caffeine and this compound in 77% and 86% yield, respectively, after recrystallization .

Análisis De Reacciones Químicas

Caffeine-d9 undergoes similar chemical reactions as conventional caffeine, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions are typically deuterated analogs of the metabolites of caffeine, such as paraxanthine, theobromine, and theophylline . The presence of deuterium in the methyl groups alters its pharmacokinetics, rendering it less susceptible to the typical metabolic pathways that quickly metabolize conventional caffeine into its active metabolites .

Actividad Biológica

Caffeine-d9, also known as deuterated caffeine, is a modified form of caffeine where hydrogen atoms are replaced with deuterium. This alteration affects its metabolism, pharmacokinetics, and biological activity compared to conventional caffeine. This article explores the biological activity of this compound, focusing on its metabolism, effects on the central nervous system, and potential applications based on recent research findings.

Metabolism and Pharmacokinetics

This compound exhibits a unique metabolic profile that distinguishes it from regular caffeine. Key findings from studies indicate:

  • Slower Metabolism : this compound is metabolized more slowly due to the presence of deuterium, leading to a longer half-life and a prolonged duration of action. This allows for lower doses to achieve similar effects compared to conventional caffeine .
  • Reduced Formation of Metabolites : The altered metabolism results in fewer unwanted metabolites associated with anxiety and jitters, which are common side effects of regular caffeine consumption .
  • Higher Plasma Concentration : In clinical studies, this compound demonstrated a higher peak plasma concentration (Cmax) and a fourfold increase in total exposure (AUC) compared to regular caffeine at similar doses .

Table 1: Pharmacokinetic Parameters of Caffeine vs. This compound

ParameterCaffeineThis compound
Time to Maximum Concentration (Tmax)SimilarSimilar
Peak Plasma Concentration (Cmax)LowerHigher
Total Exposure (AUC)Lower4-fold higher
Metabolite ExposureHigherLower

Biological Effects

This compound retains many of the beneficial properties of caffeine while minimizing adverse effects. Key biological activities include:

  • Adenosine Receptor Antagonism : Similar to caffeine, this compound acts as an antagonist at adenosine receptors (A1 and A2A), which plays a crucial role in its stimulant effects on the central nervous system . This action can enhance alertness and cognitive performance.
  • Non-Genotoxic : Studies have shown that this compound is non-genotoxic, meaning it does not cause damage to genetic material, making it a safer alternative for consumption .
  • Cognitive Performance : Research indicates that both forms of caffeine can enhance cognitive functions such as attention and memory. However, this compound may provide these benefits with reduced side effects like insomnia or jitteriness .

Case Studies

Recent clinical trials have highlighted the practical applications of this compound:

  • Pharmacokinetic Study : A double-blind study involving healthy volunteers compared the pharmacokinetics of this compound and regular caffeine. Results showed that participants experienced fewer side effects with this compound while still achieving desired cognitive enhancements .
  • Safety Evaluation : A comprehensive safety assessment indicated that this compound crosses the blood-brain barrier effectively without adverse effects on sleep patterns or increased anxiety levels .

Propiedades

IUPAC Name

1,3,7-tris(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVLZVUVIJVGH-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514760
Record name 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72238-85-8
Record name 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAFFEINE-(TRIMETHYL-D9)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeine-d9
Reactant of Route 2
Reactant of Route 2
Caffeine-d9
Reactant of Route 3
Reactant of Route 3
Caffeine-d9
Reactant of Route 4
Reactant of Route 4
Caffeine-d9
Reactant of Route 5
Reactant of Route 5
Caffeine-d9
Reactant of Route 6
Reactant of Route 6
Caffeine-d9

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.